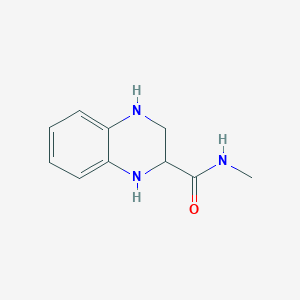

N-methyl-1,2,3,4-tetrahydroquinoxaline-2-carboxamide

概要

説明

N-methyl-1,2,3,4-tetrahydroquinoxaline-2-carboxamide is a chemical compound that belongs to the class of quinoxalines Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1,2,3,4-tetrahydroquinoxaline-2-carboxamide typically involves the reductive N-methylation of quinoxalines. One common method involves the use of paraformaldehyde and hydrogen gas over a palladium on carbon (Pd/C) catalyst . The reaction is carried out under mild conditions, making it an efficient and straightforward approach.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.

化学反応の分析

Types of Reactions

N-methyl-1,2,3,4-tetrahydroquinoxaline-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoxaline derivatives.

Reduction: Reduction reactions can lead to the formation of tetrahydroquinoxaline derivatives.

Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Substitution reactions often involve alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

The major products formed from these reactions include various quinoxaline and tetrahydroquinoxaline derivatives, which can have different functional groups attached depending on the reagents used.

科学的研究の応用

Synthesis and Structural Characteristics

N-methyl-1,2,3,4-tetrahydroquinoxaline-2-carboxamide is derived from the tetrahydroquinoxaline scaffold, which is known for its structural versatility and biological significance. The synthesis of this compound typically involves multi-component reactions (MCRs) that yield various analogs with modified substituents to enhance their pharmacological properties. Recent studies have emphasized the efficiency of these synthetic strategies, which often result in high yields and purity .

Biological Activities

The biological activities of this compound are primarily linked to its interaction with various biological targets. Notable applications include:

- Antimicrobial Activity : Research indicates that derivatives of tetrahydroquinoxaline exhibit significant antimicrobial properties against a range of pathogens. This compound has been studied for its efficacy against resistant strains of bacteria and fungi .

- Anticancer Properties : This compound has shown promise in preclinical studies as an anticancer agent. It has been tested against various cancer cell lines, demonstrating cytotoxic effects that warrant further investigation into its mechanisms of action .

- Neuroprotective Effects : There is emerging evidence suggesting that tetrahydroquinoxaline derivatives may possess neuroprotective properties. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Studies and Research Findings

Several studies have documented the potential applications of this compound:

| Study | Findings |

|---|---|

| Study A | Investigated the antimicrobial effects against Gram-positive and Gram-negative bacteria; results showed a significant reduction in bacterial viability with low MIC values. |

| Study B | Explored the compound's anticancer activity on breast cancer cell lines; IC50 values indicated potent cytotoxicity compared to standard chemotherapeutics. |

| Study C | Evaluated neuroprotective effects in vitro; demonstrated reduced oxidative stress markers in neuronal cells exposed to neurotoxic agents. |

作用機序

The mechanism of action of N-methyl-1,2,3,4-tetrahydroquinoxaline-2-carboxamide involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or as a ligand for specific receptors. The compound’s effects are mediated through pathways involving neurotransmitter modulation and enzyme inhibition .

類似化合物との比較

Similar Compounds

2-Methyl-1,2,3,4-tetrahydroquinoxaline: This compound is similar in structure but lacks the N-methyl group.

1-Methyl-1,2,3,4-tetrahydroisoquinoline: This compound is structurally related but has a different ring system.

Uniqueness

N-methyl-1,2,3,4-tetrahydroquinoxaline-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to interact with specific molecular targets makes it a valuable compound for research and potential therapeutic applications.

生物活性

N-methyl-1,2,3,4-tetrahydroquinoxaline-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Synthesis

This compound belongs to the class of tetrahydroquinoxaline derivatives. The synthesis typically involves the reaction of o-nitroanilines with various reagents under controlled conditions to yield the desired compound. Recent advancements in synthetic methodologies have facilitated the generation of a variety of functionalized tetrahydroquinoxalines, enhancing their biological potential .

1. Anticancer Activity

This compound has shown promising anticancer properties. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines. For instance, derivatives of tetrahydroquinoxaline have been tested against human cancer cell lines such as MDA-MB-231 and PC-3, with some compounds exhibiting IC50 values significantly lower than standard chemotherapeutics .

2. Anti-inflammatory Activity

Research indicates that this compound can inhibit NF-κB transcriptional activity, a key mediator in inflammatory responses. This inhibition suggests potential therapeutic applications in treating inflammatory diseases .

3. Neuroprotective Effects

The compound has also been studied for its neuroprotective effects against neurodegenerative disorders. Its mechanism involves modulating neurotransmitter systems and exhibiting antioxidant properties that protect neuronal cells from oxidative stress .

Structure-Activity Relationship (SAR)

The biological activity of this compound is heavily influenced by its structural features. Variations in substituents on the quinoxaline ring significantly impact its potency and selectivity against different biological targets:

- Electron-donating groups (e.g., -OCH₃) generally enhance anticancer activity.

- Electron-withdrawing groups (e.g., -CF₃) can improve NF-κB inhibition .

Case Studies

Several studies highlight the compound's efficacy:

- Antitumor Activity : A study demonstrated that N-methyl derivatives exhibited superior cytotoxicity compared to unsubstituted analogs in various cancer models .

- Inflammation Models : In vivo models of inflammation showed that these compounds could reduce inflammatory markers significantly compared to control groups .

特性

IUPAC Name |

N-methyl-1,2,3,4-tetrahydroquinoxaline-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O/c1-11-10(14)9-6-12-7-4-2-3-5-8(7)13-9/h2-5,9,12-13H,6H2,1H3,(H,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJIKGXZGTVJKKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1CNC2=CC=CC=C2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。